molecular formula C17H20N2O6S B2428266 methyl 2-[4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-amido]benzoate CAS No. 1206989-31-2

methyl 2-[4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-amido]benzoate

Cat. No.: B2428266
CAS No.: 1206989-31-2
M. Wt: 380.42
InChI Key: QKMIMOMCIPEZMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamido)benzoate is a complex organic compound with a unique structure that combines a benzoate ester, a furan ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-amido]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfamoyl group: The sulfamoyl group can be introduced via a reaction with dimethylamine and a suitable sulfonyl chloride.

    Coupling with benzoate: The final step involves coupling the furan derivative with a benzoate ester under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamido)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The sulfamoyl group can be reduced to form amines or other reduced products.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like alcohols or amines can be used in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfamoyl group may produce amines.

Scientific Research Applications

Methyl 2-(4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamido)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of methyl 2-[4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-amido]benzoate depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The pathways involved can include inhibition or activation of enzymatic activity, modulation of receptor signaling, or other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-(N,N-dimethylsulfamoyl)-2-methylphenyl)benzoate: Similar structure but with a phenyl ring instead of a furan ring.

    Methyl 2-(4-(N,N-dimethylsulfamoyl)-2,5-dimethylthiophene-3-carboxamido)benzoate: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of methyl 2-[4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-amido]benzoate lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties that may not be present in similar compounds

Properties

IUPAC Name

methyl 2-[[4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S/c1-10-14(15(11(2)25-10)26(22,23)19(3)4)16(20)18-13-9-7-6-8-12(13)17(21)24-5/h6-9H,1-5H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMIMOMCIPEZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C)S(=O)(=O)N(C)C)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.